molecular formula C15H18F2O3 B2665517 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid CAS No. 2251053-48-0

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid

Cat. No.: B2665517
CAS No.: 2251053-48-0
M. Wt: 284.303
InChI Key: MLSFJJPPABZITI-UHFFFAOYSA-N
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Description

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid (CAS 2251053-48-0) is a high-purity chemical compound offered for research and development purposes. This compound features a molecular formula of C15H18F2O3 and a molecular weight of 284.30 g/mol . It is supplied with a purity of greater than 95% and is characterized by the canonical SMILES string COC1=CC=CC(C2(CC(=O)O)CCC(F)(F)CC2)=C1 . The 4,4-difluorocyclohexyl acetic acid scaffold present in this molecule is a significant building block in medicinal and organic chemistry . The strategic incorporation of fluorine atoms can dramatically influence a compound's properties, such as its metabolic stability, lipophilicity, and bioavailability, making it a valuable template for developing novel bioactive molecules . Researchers can leverage this structure to create potential pharmaceutical agents, agrochemicals, or other advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound is classified with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are required.

Properties

IUPAC Name

2-[4,4-difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-20-12-4-2-3-11(9-12)14(10-13(18)19)5-7-15(16,17)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSFJJPPABZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the difluoro and methoxy groups through selective fluorination and methoxylation reactions. The final step involves the attachment of the acetic acid moiety through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The difluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features make it suitable for developing pharmaceuticals and agrochemicals.

Biology

Research indicates that 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid interacts with biological macromolecules, influencing cellular processes. Studies have shown its potential in:

  • Anti-inflammatory Properties : The compound may inhibit specific inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.
  • Anticancer Activity : In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines, showing promise as anticancer agents.

Medicine

The compound is under investigation for various therapeutic applications:

  • Pain Management : Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) positions it as a candidate for pain relief therapies.
  • Cancer Treatment : Preliminary studies suggest it may enhance the efficacy of existing chemotherapeutics by targeting cancer cell pathways .

Case Studies

Several studies have highlighted the compound's efficacy in biological applications:

  • Anti-inflammatory Effects :
    • A study demonstrated that the compound inhibited the expression of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis .
  • Anticancer Research :
    • In a comparative study with established chemotherapeutics like doxorubicin, derivatives of this compound exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting a mechanism of action that warrants further exploration .

Mechanism of Action

The mechanism of action of 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The acetic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and bioavailability. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclohexyl Analogues

2-{4,4-Difluoro-1-[3-(Trifluoromethyl)Phenyl]Cyclohexyl}Acetic Acid

  • Structural Differences : The phenyl substituent here is a trifluoromethyl (-CF₃) group at the 3-position instead of methoxy (-OCH₃).

General Trends in Fluorinated Analogues

  • Fluorination at the cyclohexyl ring (e.g., 4,4-difluoro) enhances metabolic resistance and may improve blood-brain barrier penetration, as seen in pharmaceuticals like gabapentin ().

Phenylacetic Acid Derivatives

Tyrosol Analogues ()

Compounds such as 2-(3-methoxyphenyl)ethanol (9) and 4-hydroxyphenylacetic acid (5) share structural motifs with the target compound:

  • Substituent Position : The 3-methoxy group in compound 9 showed low tyrosinase inhibition (6.7% at 4 mM), whereas 4-hydroxyphenylacetic acid (5 ) exhibited higher inhibition (46.7% at 4 mM) .
  • Key Insight : The position of substituents (para vs. meta) and functional groups (-OH vs. -OCH₃) significantly modulate enzyme inhibitory activity. The target compound’s 3-methoxy group may reduce tyrosinase interaction compared to hydroxylated analogues.
Natural Phenylacetic Acids ()

Compounds like 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid isolated from black soybean hulls demonstrate that hydroxyl groups enhance antioxidant and anti-inflammatory activities.

Pharmacologically Active Cyclohexyl Derivatives

Gabapentin ([1-(Aminomethyl)Cyclohexyl]Acetic Acid)

  • Structural Comparison: Gabapentin replaces the difluoro-3-methoxyphenyl group with an aminomethyl substituent.
  • Functional Impact: The aminomethyl group enables gabapentin’s binding to voltage-gated calcium channels, highlighting how minor structural changes can redirect biological activity .

Data Tables: Structural and Functional Comparison

Table 1. Substituent Effects on Tyrosinase Inhibition ()

Compound Substituent Position/Type Tyrosinase Inhibition (%) at 4 mM
2-(3-Methoxyphenyl)ethanol (9) 3-methoxy 6.7 ± 0.2
4-Hydroxyphenylacetic acid (5) 4-hydroxy 46.7 ± 2.7
2-(4-Methylphenyl)ethanol (10) 4-methyl 46.7 ± 2.7

Table 2. Structural Comparison of Cyclohexyl Acetic Acid Derivatives

Compound Name Molecular Weight Key Substituents Potential Applications
Target Compound 322.27 3-methoxy, 4,4-difluoro Hypothesized enzyme modulation
2-{4,4-Difluoro-1-[3-(CF₃)Phenyl]...Acid 356.23 3-trifluoromethyl, 4,4-difluoro Unreported
Gabapentin 171.24 1-aminomethyl Anticonvulsant therapy

Research Findings and Hypotheses

  • Substituent Position : Meta-substituted methoxy groups (as in the target compound) correlate with reduced tyrosinase inhibition compared to para-substituted hydroxyl or methyl groups .
  • Fluorination Impact : The 4,4-difluoro configuration may enhance metabolic stability, analogous to fluorinated pharmaceuticals like fluoxetine .

Biological Activity

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid (CAS Number: 2251053-48-0) is an organic compound with notable potential in various biological applications. Its structure features a difluorocyclohexyl group linked to a methoxyphenyl ring and an acetic acid moiety, contributing to its unique biological properties.

The molecular formula of this compound is C15H18F2O3, and it has a molecular weight of approximately 284.30 g/mol. The synthesis typically involves multiple steps starting from commercially available precursors, including cyclization, selective fluorination, and methoxylation reactions, followed by the attachment of the acetic acid moiety through esterification or similar reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoro and methoxy groups enhance its binding affinity and selectivity, while the acetic acid moiety may influence solubility and bioavailability. These interactions can modulate various cellular processes, making it a candidate for therapeutic applications.

Research Findings

Recent studies have explored the compound's potential in several areas:

  • Anti-inflammatory Properties : Preliminary research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. For instance, compounds with similar structural features have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

A few notable studies involving this compound or its analogs include:

  • Study on Apoptotic Induction : A study assessed the compound's ability to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that it significantly increased caspase-3 activity, leading to cell death in a dose-dependent manner .
  • Cytotoxicity Assessment : Another investigation compared the cytotoxic effects of various derivatives against human cancer cell lines. The results indicated that certain analogs showed superior activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines compared to standard treatments .

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-715.0Apoptosis induction via caspase activation
Analog AA54910.5Inhibition of cell proliferation
Analog BMDA-MB-23112.3Apoptosis via mitochondrial pathway

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-[4,4-difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid, and how do reaction conditions impact yield?

Answer:
The synthesis of this compound typically involves multi-step routes, including fluorination of the cyclohexane ring and subsequent functionalization. For example:

  • Cyclohexane ring fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions to achieve high regioselectivity for 4,4-difluorination .
  • Aryl coupling : Suzuki-Miyaura cross-coupling to attach the 3-methoxyphenyl group to the fluorinated cyclohexane, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature (60–80°C) to minimize byproducts .
  • Acetic acid sidechain introduction : Alkylation or nucleophilic substitution, with base selection (e.g., NaH or K₂CO₃) critical to avoid ester hydrolysis .
    Yield optimization requires strict control of moisture (for fluorination) and inert atmospheres (for coupling).

Advanced: How can conformational analysis of the cyclohexyl ring inform structure-activity relationships in biological systems?

Answer:
The 4,4-difluoro substitution imposes a rigid chair conformation on the cyclohexane ring, reducing entropy penalties during receptor binding. Methodologies include:

  • X-ray crystallography : Resolve the crystal structure to identify dihedral angles and substituent orientations (e.g., 3-methoxyphenyl group axial/equatorial positioning) .
  • NMR spectroscopy : Use NOESY or ROESY to study ring puckering dynamics in solution, correlating with bioactivity .
  • Computational modeling : Density Functional Theory (DFT) to calculate energy barriers for ring flipping, identifying the dominant bioactive conformation .
    This analysis is critical for rational drug design, as conformational flexibility impacts target binding affinity.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Safety data sheets (SDS) indicate:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential inhalation risks (volatile solvents or fluorination reagents) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent decomposition .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced: How can researchers reconcile discrepancies between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?

Answer:
Contradictions often arise from:

  • Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation to improve bioavailability in vivo .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., methoxy group demethylation) .
  • Protein binding : Measure plasma protein binding via equilibrium dialysis; high binding may reduce free drug concentration .
    Statistical tools like Bland-Altman plots or pharmacokinetic/pharmacodynamic (PK/PD) modeling can quantify these discrepancies .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • 1H/13C NMR : Assign peaks for fluorine-coupled protons (e.g., cyclohexyl CH₂ groups split into doublets) and verify methoxy (-OCH₃) integration .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₇F₂O₃) with <2 ppm error .
  • IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What experimental designs are optimal for elucidating its mechanism of enzyme inhibition?

Answer:

  • Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive/non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for target enzymes .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, guided by X-ray or cryo-EM structures .
  • Site-directed mutagenesis : Validate key residues in enzyme active sites (e.g., His⁵⁰ in COX-2 for anti-inflammatory activity) .

Basic: How does the 3-methoxyphenyl substituent influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Methoxy group increases logP by ~0.5 units, enhancing membrane permeability .
  • Electronic effects : Electron-donating methoxy group stabilizes the aryl ring, affecting acidity (pKa ~3.5 for the acetic acid moiety) .
  • Steric effects : Ortho-substitution on the phenyl ring may hinder rotational freedom, impacting binding pocket interactions .

Advanced: What strategies mitigate fluorinated byproduct formation during synthesis?

Answer:

  • Fluorination reagent selection : XtalFluor-E reduces HF generation compared to DAST, minimizing side reactions .
  • Temperature control : Maintain −20°C during fluorination to suppress over-fluorination .
  • Post-reaction quenching : Use aqueous NaHCO₃ to neutralize residual fluoride ions, preventing acetic acid sidechain degradation .

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